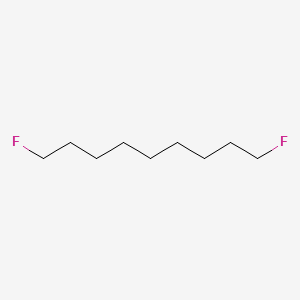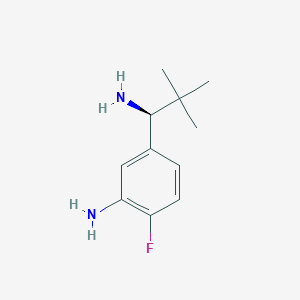
5,10,15,20-Tetraphenylporphyrin nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetraphenylporphyrin nickel: is a metalloporphyrin compound where a nickel ion is coordinated to the nitrogen atoms of the tetraphenylporphyrin macrocycle. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenylporphyrin nickel typically involves the reaction of 5,10,15,20-Tetraphenylporphyrin with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or dichloromethane. The reaction is often carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using microwave-assisted techniques. This method offers advantages such as reduced reaction times and increased yields .
化学反应分析
Types of Reactions: 5,10,15,20-Tetraphenylporphyrin nickel undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: It can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like pyridine and imidazole are commonly used in substitution reactions.
Major Products:
Oxidation: Nickel(III) tetraphenylporphyrin.
Reduction: Nickel(I) tetraphenylporphyrin.
Substitution: Various substituted nickel tetraphenylporphyrin complexes.
科学研究应用
5,10,15,20-Tetraphenylporphyrin nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in the development of sensors and as a component in photovoltaic cells.
作用机制
The mechanism of action of 5,10,15,20-Tetraphenylporphyrin nickel involves its ability to coordinate with various substrates through its central nickel ion. This coordination can facilitate electron transfer processes, making it an effective catalyst. The compound can also generate reactive oxygen species when exposed to light, which is the basis for its use in photodynamic therapy .
相似化合物的比较
- 5,10,15,20-Tetraphenylporphyrin cobalt
- 5,10,15,20-Tetraphenylporphyrin iron
- 5,10,15,20-Tetraphenylporphyrin copper
- 5,10,15,20-Tetraphenylporphyrin zinc
Comparison:
- 5,10,15,20-Tetraphenylporphyrin nickel is unique due to its specific electronic properties and stability, which make it particularly effective as a catalyst and in photodynamic therapy.
- 5,10,15,20-Tetraphenylporphyrin cobalt and iron are also used as catalysts but have different electronic properties and reactivity.
- 5,10,15,20-Tetraphenylporphyrin copper and zinc are studied for their photophysical properties and potential applications in light-harvesting systems .
属性
分子式 |
C44H28N4Ni |
|---|---|
分子量 |
671.4 g/mol |
IUPAC 名称 |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI 键 |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
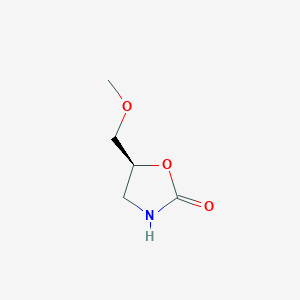
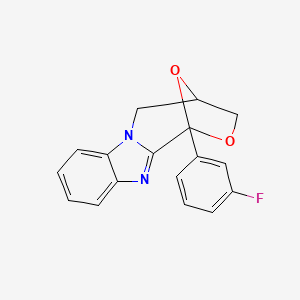
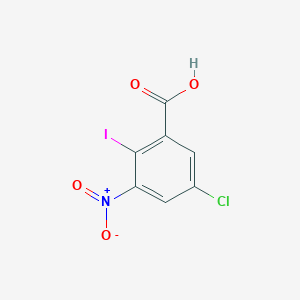
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
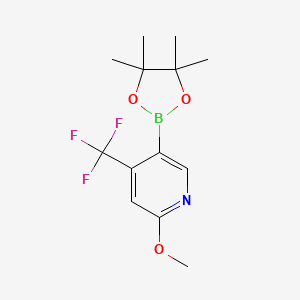
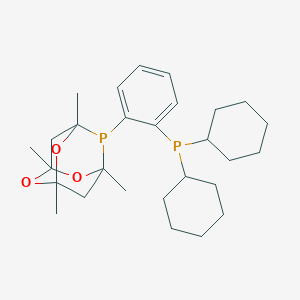
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
